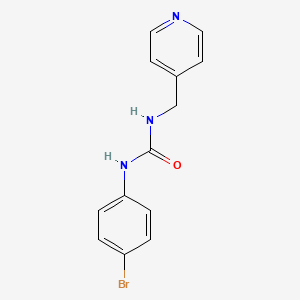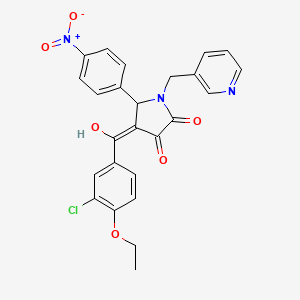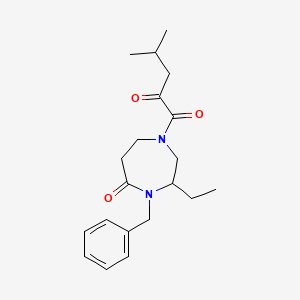
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as DF-MPJC, is a synthetic compound that has gained attention in the field of neuroscience due to its potential as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. The binding of this compound to the allosteric site of mGluR5 enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This results in the regulation of synaptic plasticity, which is crucial for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the enhancement of neuroplasticity. The compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide's selectivity for mGluR5 makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the compound's potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide's potential as a therapeutic agent for various neurological and psychiatric disorders is still being explored. Future research could focus on the development of more potent and selective mGluR5 PAMs, as well as the identification of biomarkers that could predict treatment response. Additionally, studies could investigate the long-term effects of this compound on synaptic plasticity and neuroplasticity, as well as its potential for neuroprotection in neurodegenerative diseases.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide was first synthesized by a team of chemists at Pfizer in 2005. The synthesis method involves a multi-step process, starting with the reaction of 2,4-difluorophenylacetonitrile with 2,6-dimethylpiperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-4-carboxamide. Finally, the carboxamide is treated with oxalyl chloride and then with 2-methylbutyric acid to yield this compound.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. The compound's ability to selectively modulate mGluR5 has been shown to have a significant impact on the regulation of glutamate neurotransmission, which is implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQLXNHPQBKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5334433.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5334455.png)

![8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5334466.png)
![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334475.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)
![1-(4-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5334486.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334498.png)
![4-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5334516.png)
